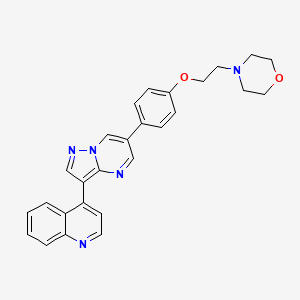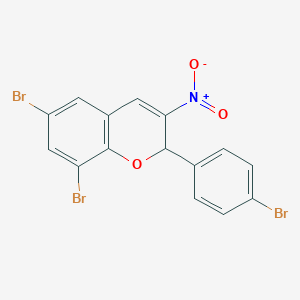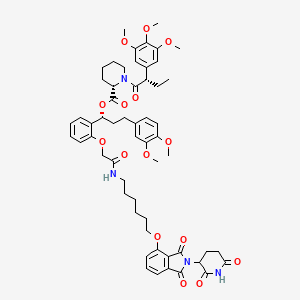
dTAG-13
Übersicht
Beschreibung
dTAG-13 ist eine heterobifunktionelle Degrader-Verbindung, die so konzipiert ist, dass sie spezifische Proteine in Zellen angreift und abbaut. Sie besteht aus einem Liganden, der selektiv für das FKBP12-F36V-Mutantenprotein ist, einem Linker und einem Cereblon-bindenden Liganden. Diese Verbindung ist Teil des dTAG-Systems, das zur gezielten Degradation von Proteinen von Interesse verwendet wird, insbesondere in Forschungsumgebungen.
Wissenschaftliche Forschungsanwendungen
dTAG-13 has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
dTAG-13 is a heterobifunctional degrader that targets mutant FKBP12 F36V fusion proteins . This compound is part of the degradation tag (dTAG) system, which harnesses a cell’s protein degradation system to eliminate a protein of interest . The primary targets of this compound are proteins of interest when expressed as an FKBP12 (F36V) in-frame fusion .
Mode of Action
this compound operates by forming a ternary complex between the fusion protein and E3 ligase, causing polyubiquitination and degradation of the target protein . It is composed of an E3 ligase ligand linked to a highly selective FKBP12 F36V ligand . This allows for the selective degradation of target proteins of interest .
Biochemical Pathways
The this compound compound affects the protein degradation pathway in cells . By forming a ternary complex with the fusion protein and E3 ligase, it induces polyubiquitination, a process that tags proteins for degradation . This leads to the elimination of the target protein, altering the protein composition within the cell .
Pharmacokinetics
The pharmacokinetic properties of this compound include a half-life (T1/2) of 0.986 hours, a time to reach maximum concentration (Tmax) of 1.00 hour, a maximum concentration (Cmax) of 220 ng/mL, and an area under the curve (AUClast and AUC0-inf) of 431 hrng/mL and 468 hrng/mL respectively .
Result of Action
The application of this compound induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . It has been shown to potently degrade FKBP12F36V-MELK in MDA-MB-468 cells and ENL-FKBP12F36V-HA in MV4;1 cells . This results in changes in the cellular protein composition, which can have various downstream effects depending on the specific target protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules in the cell that may interact with the target protein or the E3 ligase . Additionally, the compound’s stability may be affected by factors such as pH and temperature . .
Biochemische Analyse
Biochemical Properties
The dTAG-13 compound interacts with the FKBP12 (F36V) mutant-specific ligand and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The compound has been shown to potently degrade FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells .
Cellular Effects
In cellular contexts, this compound has been shown to lead to rapid and potent degradation of BRD4-FKBP12 F36V, with no effect on endogenous wild type FKBP12, BRD2, or BRD3 levels . The dTAG system has also been applied to protein chimeras of FKBP12 F36V fused with EZH2, HDAC1, KRAS, MYC, and PLK1 .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex between the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein . This process allows for the immediate and selective control of single protein abundance .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . The degradation of FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells was observed at 100 nM for 4 hours .
Dosage Effects in Animal Models
In animal models, the efficacy of this compound to degrade overexpressed dTAG–KRAS–G12V was shown in mice . This establishes the dTAG system as an effective tool for inducing potent degradation in living organisms .
Metabolic Pathways
The this compound compound is involved in the ubiquitin-proteasome pathway . It forms a ternary complex with the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein .
Subcellular Localization
The effectiveness of this compound-induced degradation has been observed in different subcellular compartments, suggesting that the subcellular context of the protein of interest can influence the efficacy of this compound-mediated protein degradation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von dTAG-13 umfasst mehrere Schritte, beginnend mit der Herstellung der einzelnen Komponenten: dem FKBP12-F36V-Liganden, dem Linker und dem Cereblon-bindenden Liganden. Diese Komponenten werden dann chemisch miteinander verbunden, um die endgültige Verbindung zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt werden, um die Stabilität und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Während this compound hauptsächlich in Forschungsumgebungen eingesetzt wird und noch nicht im großen Maßstab kommerziell erhältlich ist, kann seine Produktion mit standardmäßigen organischen Synthesetechniken hochskaliert werden. Dies beinhaltet die Verwendung automatisierter Synthesegeräte und Reinigungsmethoden wie Hochleistungsflüssigkeitschromatographie (HPLC), um die gewünschten Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Bindungsreaktionen: Die Verbindung bindet selektiv an das FKBP12-F36V-Mutantenprotein, was ein wichtiger Schritt in ihrem Wirkmechanismus ist.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel wie DMSO und Ethanol. Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Bindungs- und Abbauprozesse zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind die abgebauten Zielproteine und die Nebenprodukte des Polyubiquitinierungsprozesses .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es einen ternären Komplex mit dem FKBP12-F36V-Mutantenprotein und der E3-Ubiquitinligase Cereblon bildet. Dieser Komplex erleichtert die Polyubiquitinierung des Zielproteins und markiert es für den Abbau durch das Proteasom. Die selektive Bindung an das FKBP12-F36V-Mutantenprotein stellt sicher, dass nur das Zielprotein abgebaut wird, wodurch Off-Target-Effekte minimiert werden .
Analyse Chemischer Reaktionen
Types of Reactions
dTAG-13 undergoes several types of chemical reactions, including:
Degradation Reactions: This compound induces the degradation of target proteins by forming a ternary complex with the target protein and the E3 ubiquitin ligase cereblon, leading to polyubiquitination and subsequent proteasomal degradation.
Binding Reactions: The compound binds selectively to the FKBP12 F36V mutant protein, which is a key step in its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like DMSO and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the binding and degradation processes .
Major Products Formed
The major products formed from the reactions involving this compound are the degraded target proteins and the by-products of the polyubiquitination process .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PROTACs (Proteolysis Targeting Chimeras): Eine Klasse von Verbindungen, die this compound ähneln und ebenfalls den gezielten Proteinabbau über das Ubiquitin-Proteasom-System induzieren.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner hohen Selektivität für das FKBP12-F36V-Mutantenprotein und seinem schnellen, reversiblen und selektiven Abbau von Zielproteinen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Proteinfunktion und die Validierung von Medikamentenzielen in einer kontrollierten und präzisen Weise .
Eigenschaften
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dTAG-13 interact with its target and what are the downstream effects?
A1: this compound works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of this compound binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].
Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?
A2: The dTAG system offers several advantages over traditional genetic methods:
- Reversibility: Unlike genetic knockouts, the effects of this compound are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.
- Rapid Kinetics: this compound induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.
- Titratability: The dosage of this compound can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.
Q3: Has the dTAG system been used to study any specific proteins in vivo?
A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using this compound for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.
Q4: Are there any potential limitations or challenges associated with using this compound in vivo?
A4: One challenge encountered in the study utilizing this compound in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B607139.png)
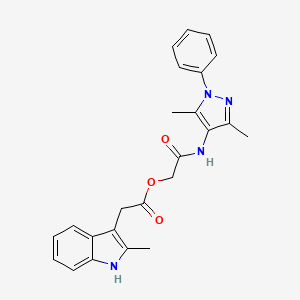
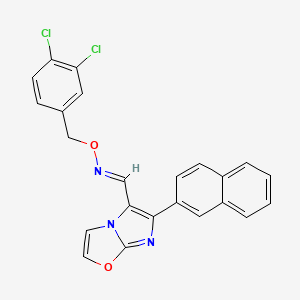
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
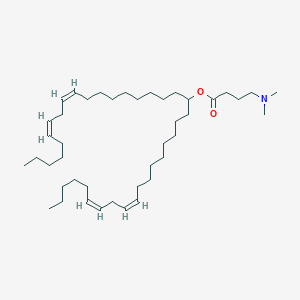
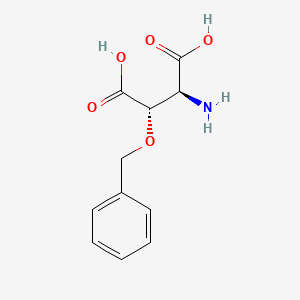
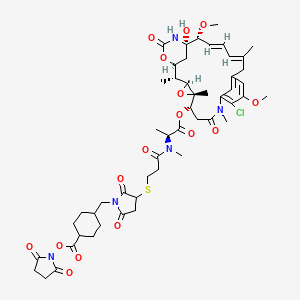
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B607150.png)
![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
